Sitafloxacin hydrate is a new-generation, broad-spectrum oral fluoroquinolone antibiotic that has shown significant activity against a variety of Gram-positive, Gram-negative, and anaerobic clinical isolates, including strains resistant to other fluoroquinolones5. It has been approved in Japan for the treatment of respiratory and urinary tract infections and has potential applications in various fields due to its potent antimicrobial effects5.
Sitafloxacin exhibits dual inhibitory activity against DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. The inhibition of these enzymes prevents the supercoiling of DNA necessary for replication and transcription, leading to the death of bacterial cells6. Sitafloxacin's ability to target both enzymes effectively contributes to its potent antibacterial activity and a lower incidence of drug-resistant mutants6. Additionally, the interaction of sitafloxacin with human serum albumin has been studied, which is important for understanding its pharmacokinetic properties4.
Sitafloxacin has been shown to be very active against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other bacteria with reduced susceptibility to other quinolones5. Its in vitro activity against Mycobacterium ulcerans suggests that it could be used in combination with rifampicin to treat infections caused by this pathogen, with the combination showing synergistic effects2. Furthermore, sitafloxacin has demonstrated efficacy against multidrug-resistant bacteria in urinary tract infection models, indicating its potential as an alternative therapeutic agent for such infections3.
The pharmacokinetics and pharmacodynamics of sitafloxacin have been studied in a dynamic urinary tract infection in vitro model, showing that it is highly active against multidrug-resistant bacteria3. The interaction of sitafloxacin with human serum albumin has been investigated, which is crucial for drug distribution and efficacy4.
Sitafloxacin has shown potential in the treatment of refractory Mycobacterium avium complex lung disease, with some patients achieving negative sputum culture conversion8. The study suggests that sitafloxacin may be effective for a subset of patients with this condition, especially when combined with surgical intervention and when the pathogen has a low minimum inhibitory concentration to the drug8.
The antichlamydial activity of sitafloxacin has been confirmed both in vitro and in vivo, with the drug showing excellent therapeutic effects on experimental Chlamydia psittaci pneumonia7. This suggests that sitafloxacin could be more potent than other fluoroquinolones for the treatment of chlamydial infections7.
Sitafloxacin has been found to have an extended postantibiotic effect (PAE) on MRSA, supporting its once-daily administration for the treatment of infections caused by multiple drug-resistant strains9. The PAE is a period during which bacterial growth remains inhibited after short exposure to an antibiotic, which is an important factor in dosing frequency and the success of antibiotic therapy9.
CAS No.: 66934-18-7
CAS No.: 4696-56-4
CAS No.: 13151-04-7
CAS No.: 123665-88-3
CAS No.: